1-(Trifluoroethoxy)-2-methyl-4-nitrobenzene
CAS No.: 96308-26-8
Cat. No.: VC7104457
Molecular Formula: C9H8F3NO3
Molecular Weight: 235.162
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 96308-26-8 |
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Molecular Formula | C9H8F3NO3 |
Molecular Weight | 235.162 |
IUPAC Name | 2-methyl-4-nitro-1-(2,2,2-trifluoroethoxy)benzene |
Standard InChI | InChI=1S/C9H8F3NO3/c1-6-4-7(13(14)15)2-3-8(6)16-5-9(10,11)12/h2-4H,5H2,1H3 |
Standard InChI Key | DKPXOGKKLKMSFR-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)[N+](=O)[O-])OCC(F)(F)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a benzene ring with three distinct substituents:
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Nitro group at the para position (C4),
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Methyl group at the ortho position (C2),
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Trifluoroethoxy group at the meta position (C1).
The trifluoroethoxy group, a strong electron-withdrawing moiety, significantly influences the ring’s electronic density. This is evident in the compound’s reactivity patterns, particularly in electrophilic aromatic substitution (EAS) reactions.
Physical Properties
Property | Value |
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Molecular Formula | C₉H₈F₃NO₃ |
Molecular Weight | 235.162 g/mol |
CAS Number | 96308-26-8 |
Appearance | Crystalline solid |
Solubility | Moderate in polar organic solvents (e.g., DMSO, acetone) |
The nitro and trifluoroethoxy groups contribute to the compound’s moderate polarity, rendering it soluble in dimethyl sulfoxide (DMSO) and acetone but poorly soluble in water.
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of 1-(Trifluoroethoxy)-2-methyl-4-nitrobenzene involves two primary steps: nitration and etherification.
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Nitration of 2-Methylphenol:
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2-Methylphenol undergoes nitration with concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to yield 2-methyl-4-nitrophenol.
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Reaction conditions are tightly controlled due to the exothermic nature of nitration.
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Etherification with Trifluoroethylating Agent:
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The phenolic hydroxyl group of 2-methyl-4-nitrophenol reacts with 2,2,2-trifluoroethyl triflate (CF₃CH₂OTf) in the presence of a base (e.g., K₂CO₃) to form the trifluoroethoxy derivative.
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Continuous flow reactors are employed industrially to enhance safety and yield by optimizing temperature and mixing.
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Industrial Optimization
Recent advancements in continuous flow chemistry have improved the scalability of this synthesis. For example, microreactors enable precise control over reaction parameters, reducing side products and increasing purity (>98%).
Chemical Reactivity and Applications
Electrophilic Aromatic Substitution (EAS)
The electron-withdrawing nitro (-NO₂) and trifluoroethoxy (-OCF₃) groups direct incoming electrophiles to specific positions on the benzene ring:
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Nitro group: Meta-directing,
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Trifluoroethoxy group: Ortho/para-directing due to its -I (inductive) effect.
This duality results in preferential substitution at the remaining ortho and para positions relative to the methyl group. For instance, bromination occurs predominantly at the C5 position.
Pharmaceutical Intermediates
1-(Trifluoroethoxy)-2-methyl-4-nitrobenzene is a precursor to triazolone compounds, which inhibit mPGES-1 (microsomal prostaglandin E synthase-1), a target for anti-inflammatory drugs. A 2013 patent (WO2013186692A1) describes its use in synthesizing derivatives with nanomolar inhibitory activity against mPGES-1 .
Agrochemical Applications
The compound’s nitro group facilitates reduction to amines, which are intermediates in herbicides and insecticides. For example, catalytic hydrogenation yields 2-methyl-4-amino-1-(trifluoroethoxy)benzene, a building block for sulfonylurea herbicides.
Parameter | Data |
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Acute Toxicity (LD50) | Not established (research use only) |
Stability | Stable under inert atmosphere |
Decomposition Products | CO, NOₓ, HF (under pyrolysis) |
The compound is labeled “For research use only” due to insufficient toxicological data. Handling requires PPE (gloves, goggles) and adequate ventilation to mitigate exposure to decomposition products.
Future Directions in Research
Medicinal Chemistry
Ongoing studies explore its utility in covalent inhibitor design, leveraging the trifluoroethoxy group’s ability to modulate drug-target binding kinetics. For instance, introducing fluorinated groups enhances blood-brain barrier permeability in CNS drug candidates .
Green Chemistry Innovations
Researchers are investigating solvent-free etherification methods using microwave irradiation to reduce waste and energy consumption. Preliminary results show 85% yield under microwave conditions versus 70% in traditional setups.
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